molecular formula C8H13N3OS B12977911 N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine

N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine

Cat. No.: B12977911
M. Wt: 199.28 g/mol
InChI Key: WVAZJRKZZXDKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine: is a heterocyclic compound that features a 1,2,4-oxadiazole ring and a thietane ring. The presence of these rings makes it an interesting molecule for various applications in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is known for its biological activity, while the thietane ring can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an amidoxime with a carboxylic acid derivative to form the oxadiazole ring . The thietane ring can be introduced through a nucleophilic substitution reaction using a suitable thietane precursor .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the thietane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the oxadiazole or thietane rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine is used as a building block in the synthesis of more complex molecules.

Biology: The 1,2,4-oxadiazole ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development .

Medicine: In medicinal chemistry, this compound can be used to design new drugs with improved efficacy and reduced side effects. Its unique structure allows for the targeting of specific biological pathways .

Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength. This makes it valuable in the fields of materials science and engineering .

Mechanism of Action

The mechanism of action of N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The thietane ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)thietan-3-amine is unique due to the combination of the 1,2,4-oxadiazole and thietane rings. This combination imparts distinct chemical and biological properties that are not found in compounds with only one of these rings .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C8H13N3OS/c1-5(9-7-3-13-4-7)8-10-6(2)11-12-8/h5,7,9H,3-4H2,1-2H3

InChI Key

WVAZJRKZZXDKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(C)NC2CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.